Chitotriose trihydrochloride hydrate

Antioxidant screening Chitooligosaccharide bioactivity ROS scavenging assay

Chitotriose trihydrochloride hydrate is a precisely defined, deacetylated chitosan trimer (DP3) in hydrochloride salt form for superior aqueous solubility. Unlike N-acetylated COS variants, this compound exhibits measurable antioxidant activity (IC50 80 μM in Cu2+/H2O2 assay) and acts as a competitive lysozyme inhibitor that also suppresses constitutive lysozyme production in macrophages. It serves as a reliable substrate for chitinase/chitosanase enzymology, a MALDI-TOF-MS calibration standard, and a negative control in chitosanase assays. Procuring this DP-defined, deacetylated form eliminates assay failure risks associated with inappropriate COS substitution.

Molecular Formula C18H38Cl3N3O13
Molecular Weight 610.9 g/mol
Cat. No. B12505787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitotriose trihydrochloride hydrate
Molecular FormulaC18H38Cl3N3O13
Molecular Weight610.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl
InChIInChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H
InChIKeyXTVOJWIUUCPOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chitotriose Trihydrochloride Hydrate: Product Specifications, CAS Registry, and Research-Grade Purity Data for Procurement


Chitotriose trihydrochloride hydrate (CAS 117436-78-9; chitosan trimer), a β-1,4-linked oligomer of three D-glucosamine units, is a defined chitooligosaccharide (COS) available as a trihydrochloride salt for enhanced aqueous solubility [1]. Commercially supplied as a white to off-white crystalline powder with HPLC purity ≥93.0% and melting point of 255 °C, its structural identity is confirmable via qNMR, specific rotation (+28°, C=1, H₂O), and MALDI-TOF-MS . This compound serves as a precisely defined substrate for chitinase/chitosanase enzymology, an analytical calibration standard for COS characterization, and a competitive lysozyme inhibitor tool .

Chitotriose Trihydrochloride Hydrate vs. In-Class Chitooligosaccharides: Why Degree of Polymerization and N-Acetylation Status Cannot Be Interchanged


Chitooligosaccharides (COS) are not a homogeneous functional class. The degree of polymerization (DP) and N‑acetylation status fundamentally alter substrate recognition by chitinolytic enzymes, analytical detectability, and bioactivity profiles. For example, N‑acetylated tri‑N‑acetylchitotriose exhibits no antioxidant activity (IC₅₀ not measurable) whereas the deacetylated chitotriose trihydrochloride shows an IC₅₀ of 80 μM in the Cu²⁺/H₂O₂ hydroxylation assay [1]. Similarly, certain bacterial chitinases recognize chitotriose as the minimal hydrolyzable substrate, while the truncated enzyme requires chitotetraose instead [2]. Substituting chitotriose with chitobiose, chitotetraose, or N‑acetylated variants therefore risks assay failure, misinterpreted kinetic data, or loss of detectable activity. Procurement of a DP‑defined, deacetylated, hydrochloride‑salt form ensures experimental reproducibility and comparability across studies.

Chitotriose Trihydrochloride Hydrate: Quantitative Comparative Evidence Against Chitobiose, N-Acetylchitotriose, and Chitotetraose


Antioxidant Activity: Chitotriose Trihydrochloride Hydrate IC₅₀ 80 μM vs. Chitobiose 18 μM vs. N-Acetylchitotriose No Activity

Chitotriose trihydrochloride hydrate demonstrates measurable antioxidant activity with an IC₅₀ of 80 μM in the Cu²⁺/H₂O₂-mediated benzoate hydroxylation assay, placing it intermediate between chitobiose (IC₅₀ 18 μM) and reference antioxidants Trolox (95 μM) and aminoguanidine (85 μM) [1]. Critically, the N‑acetylated analog tri‑N‑acetylchitotriose shows no detectable inhibitory activity in this assay [1]. In a parallel hydroxyl radical scavenging assay using ZnO photolysis, chitotriose exhibits an IC₅₀ of 55 μM, compared with chitobiose at 30 μM [1].

Antioxidant screening Chitooligosaccharide bioactivity ROS scavenging assay

Chitinase Substrate Specificity: Chitotriose Trihydrochloride Hydrate as Minimal Substrate for Full-Length A. caviae Chitinase vs. Chitotetraose for Truncated Enzyme

Full‑length chitinase from Aeromonas caviae hydrolyzes chitotriose as its minimal substrate, whereas the C‑terminally truncated enzyme (302 amino acids removed) exhibits no activity on chitotriose and instead requires chitotetraose as the shortest hydrolyzable oligomer [1]. This differential substrate size threshold provides a functional probe for distinguishing full‑length versus truncated chitinase isoforms in biochemical and structural studies.

Chitinase enzymology Substrate specificity profiling Enzyme truncation analysis

Chitosanase Substrate Discrimination: Chitotriose Trihydrochloride Hydrate Not Detectably Hydrolyzed (ND) vs. Chitotetraose 15.0% Relative Activity

In a defined chitosanase assay using 0.5% (w/v) substrate, chitotriose shows no detectable hydrolysis (ND), whereas chitotetraose yields 15.0% relative activity compared with soluble chitosan (100%) [1]. Chitopentaose, chitohexaose, and chitoheptaose produce 16.8%, 20.0%, and 23.8% relative activity, respectively [1]. This sharp DP‑dependent activity threshold identifies chitotriose as a negative‑control substrate for this chitosanase, while chitotetraose and larger oligomers serve as positive substrates.

Chitosanase assay Oligosaccharide substrate profiling Enzyme kinetics

Lysozyme Inhibition Mechanism: Chitotriose Trihydrochloride Hydrate as Competitive Inhibitor vs. N,N′,N″-Triacetylchitotriose

Both chitotriose trihydrochloride hydrate and N,N′,N″‑triacetylchitotriose function as competitive inhibitors of lysozyme, binding to the active site and competing with the natural bacterial cell‑wall substrate [1]. Chitotriose trihydrochloride additionally suppresses constitutive lysozyme production in macrophages, an effect not documented for the N‑acetylated analog [1]. This dual action—competitive inhibition combined with suppression of lysozyme biosynthesis—distinguishes chitotriose trihydrochloride from its N‑acetylated counterpart.

Lysozyme inhibition Competitive inhibitor Macrophage lysozyme production

Chitotriose Trihydrochloride Hydrate: Validated Research Applications Based on Comparative Performance Data


Chitinase/Chitosanase Enzyme Substrate Specificity Profiling with Defined DP3 Reference

Use chitotriose trihydrochloride hydrate as a DP‑defined substrate to discriminate full‑length versus truncated chitinase isoforms [1] or as a negative control in chitosanase assays where activity emerges only at DP4 and above [2]. The absence of N‑acetylation ensures unambiguous assignment of hydrolysis products.

Antioxidant Screening of Chitooligosaccharides Requiring Deacetylated DP3 Standard

Employ chitotriose trihydrochloride hydrate in Cu²⁺/H₂O₂ benzoate hydroxylation or ZnO photolysis hydroxyl radical scavenging assays as a deacetylated DP3 reference with established IC₅₀ values (80 μM and 55 μM, respectively), enabling direct comparison with chitobiose (IC₅₀ 18 μM) and inactive N‑acetylated controls [3].

Lysozyme Inhibition Studies Requiring Dual Enzymatic and Cellular Suppression Activity

Apply chitotriose trihydrochloride hydrate as a competitive lysozyme inhibitor that also suppresses constitutive lysozyme production in macrophages, providing a dual‑mechanism tool not available with N‑acetylated analogs [4].

MALDI-TOF-MS Calibration and COS Analytical Standardization

Utilize chitotriose trihydrochloride hydrate as a homogeneous DP3 mass standard for MALDI‑TOF‑MS calibration in chitooligosaccharide mixture characterization, where its defined m/z facilitates accurate assignment of oligomer distributions .

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